4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Overview
Description
The compound “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” is a derivative of biphenyl compounds. Biphenyl compounds are neutral molecules without a functional group, and functionalization is required for them to react . They consist of two benzene rings linked at the [1,1’] position .
Synthesis Analysis
While specific synthesis methods for “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” are not available, biphenyl derivatives are generally synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Chemical Reactions Analysis
Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reactions . The specific chemical reactions of “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” are not available.Scientific Research Applications
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Synthetic Organic Chemistry and Natural Products
- Biphenyl compounds and their isosteres are considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- The results of these reactions have led to the synthesis of compounds with a wide range of biological and medicinal applications .
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Pharmaceutical Industry
- A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
- For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid (adapalene) is a third-generation topical retinoid primarily used for treating acne vulgaris .
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Inorganic Chemistry
- Schiff bases derived from biphenyl compounds have a great affinity to bind metal ions for a wide range of applications in the areas of industry, biology, and inorganic chemistry .
- Treatment of the Schiff bases with metals such as copper, zinc, cobalt, nickel, aluminum, ruthenium, vanadium, and iron produced a variety of useful metal complexes .
- These complexes exhibited excellent biological activity for anti-malarial, anti-viral, anti-tumor, anti-fungal, and anti-inflammatory properties .
properties
IUPAC Name |
4-(4-hydroxyphenyl)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBJKJZODAIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683573 | |
Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide | |
CAS RN |
1159944-09-8 | |
Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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